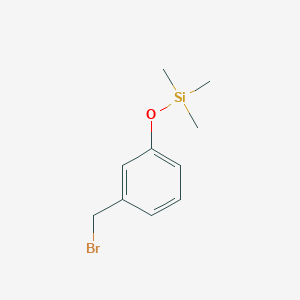
(3-Bromomethylphenoxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromomethylphenoxy)trimethylsilane is an organosilicon compound with the molecular formula C10H15BrOSi. It is a derivative of phenol where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group, and the hydrogen atom of the benzene ring is replaced by a bromomethyl group. This compound is used in various chemical reactions and has applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Bromomethylphenoxy)trimethylsilane can be synthesized through several methods. One common method involves the reaction of 3-bromomethylphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromomethylphenoxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Reduction: Products include alcohols and hydrocarbons.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Applications De Recherche Scientifique
(3-Bromomethylphenoxy)trimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of silicon-based materials and coatings.
Biological Studies: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of (3-Bromomethylphenoxy)trimethylsilane involves the reactivity of the bromomethyl and trimethylsilyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The trimethylsilyl group can stabilize reactive intermediates and facilitate the formation of silicon-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromophenoxy)trimethylsilane: Similar structure but lacks the methyl group on the benzene ring.
(3-Chloromethylphenoxy)trimethylsilane: Similar structure but with a chlorine atom instead of a bromine atom.
(3-Methylphenoxy)trimethylsilane: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
(3-Bromomethylphenoxy)trimethylsilane is unique due to the presence of both the bromomethyl and trimethylsilyl groups, which provide distinct reactivity and stability. This combination allows for versatile applications in organic synthesis and material science, making it a valuable compound in various research and industrial fields.
Propriétés
Formule moléculaire |
C10H15BrOSi |
|---|---|
Poids moléculaire |
259.21 g/mol |
Nom IUPAC |
[3-(bromomethyl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C10H15BrOSi/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h4-7H,8H2,1-3H3 |
Clé InChI |
YYKZQONAOZABTF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC=CC(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride](/img/structure/B13455101.png)
![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13455103.png)
![{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13455112.png)
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-3-carboxylic acid](/img/structure/B13455114.png)
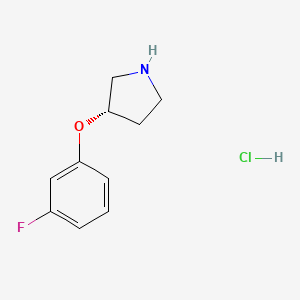
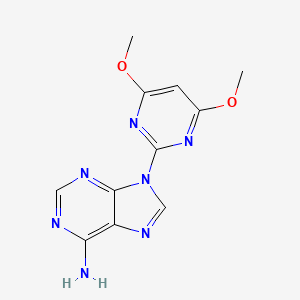
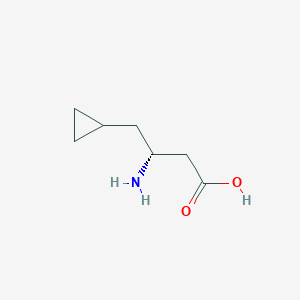
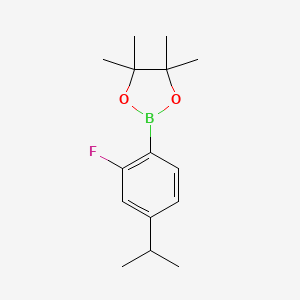
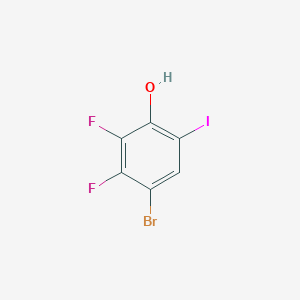
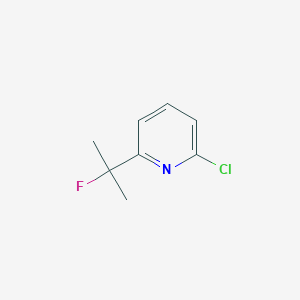
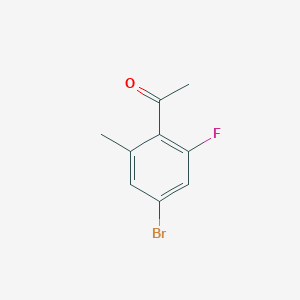
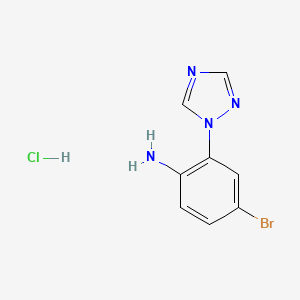
![2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13455171.png)
![2-(2,6-dichlorophenyl)-N-{[(2,6-dichlorophenyl)formamido]methanimidoyl}acetamide](/img/structure/B13455177.png)
